molecular formula C11H9Cl2NO5 B8600943 Dimethyl (2,6-dichloropyridine-4-carbonyl)propanedioate CAS No. 185319-22-6

Dimethyl (2,6-dichloropyridine-4-carbonyl)propanedioate

Cat. No.: B8600943
CAS No.: 185319-22-6
M. Wt: 306.10 g/mol
InChI Key: SZWMOPWUJRTDCP-UHFFFAOYSA-N
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Description

Dimethyl (2,6-dichloropyridine-4-carbonyl)propanedioate is a useful research compound. Its molecular formula is C11H9Cl2NO5 and its molecular weight is 306.10 g/mol. The purity is usually 95%.
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Properties

CAS No.

185319-22-6

Molecular Formula

C11H9Cl2NO5

Molecular Weight

306.10 g/mol

IUPAC Name

dimethyl 2-(2,6-dichloropyridine-4-carbonyl)propanedioate

InChI

InChI=1S/C11H9Cl2NO5/c1-18-10(16)8(11(17)19-2)9(15)5-3-6(12)14-7(13)4-5/h3-4,8H,1-2H3

InChI Key

SZWMOPWUJRTDCP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(=O)C1=CC(=NC(=C1)Cl)Cl)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

2312 g (24.28 mol) of magnesium chloride are introduced with cooling into 18 l of acetonitrile. After the exothermic reaction has subsided, the solution is cooled to 0° C. and 3210 g (24.3 mol) of dimethyl malonate are added dropwise with stirring in the course of 45 minutes. After this, 4920 g (48.62 mol) of triethylamine are added dropwise at 0° C. with stirring in the course of 1.5 hours. After addition is complete, the mixture is stirred at 0° C. for a further 15 minutes. A solution of 4742 g (22.53 mol) of 2,6-dichloro-isonicotinyl chloride in 6670 ml of acetonitrile is then added dropwise at 0° C. with stirring in the course of 20 hours. The mixture is first stirred for 1 hour at 0° C. and then for 16 hours while slowly warming to room temperature. 15.9 l of concentrated hydrochloric acid are then added dropwise with stirring to the reaction mixture with cooling to 0 to 10° C. After this, 15.9 l of dichloromethane and 6.4 l of water are added with stirring and the organic phase is then separated off. The aqueous phase is extracted once more with 7.9 l of dichloromethane. The combined organic phases are washed twice with 4 l of water each time and then concentrated under reduced pressure. The residue which remains is stirred with 9.5 l of water, then filtered off with suction and washed successively, first with 6.3 l of water and then twice with 7.9 l of petroleum ether each time. The product obtained is dried at 40° C. under reduced pressure. In this manner, 6.17 kg (89.2% of theory) of dimethyl 2,6-dichloro-isonicotinoyl-malonate are obtained.
Quantity
2312 g
Type
reactant
Reaction Step One
Quantity
3210 g
Type
reactant
Reaction Step Two
Quantity
4920 g
Type
reactant
Reaction Step Three
Quantity
4742 g
Type
reactant
Reaction Step Four
Quantity
6670 mL
Type
solvent
Reaction Step Four
Quantity
15.9 L
Type
reactant
Reaction Step Five
Quantity
18 L
Type
solvent
Reaction Step Six
Name
Quantity
6.4 L
Type
reactant
Reaction Step Seven
Quantity
15.9 L
Type
solvent
Reaction Step Seven

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